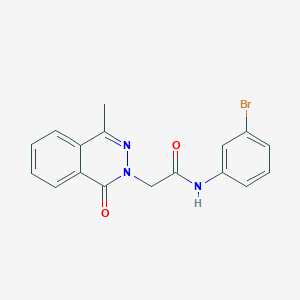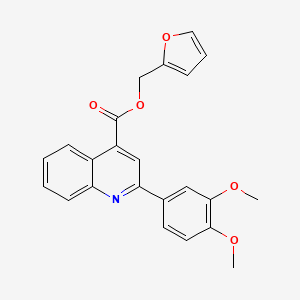![molecular formula C17H17BrClN3O2 B3482316 2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B3482316.png)
2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Descripción general
Descripción
2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chlorophenol, 2-chloroethylamine hydrochloride, and 2-pyridylpiperazine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyridine moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridine and piperazine moieties suggests potential binding to biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)ethanamine: A simpler analog without the pyridine and piperazine groups.
2-(4-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: A similar compound lacking the bromine atom.
2-(2-Bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: A derivative with a methyl group instead of chlorine.
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique due to the combination of bromine, chlorine, and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-14-11-13(19)4-5-15(14)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFJDSIUXWIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B3482241.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B3482259.png)
![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3482273.png)


![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)


![ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3482314.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482320.png)
![2-chloro-N-{3-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B3482321.png)
![2-chloro-5-iodo-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3482332.png)

